Product packaging for 3-(Pyrimidin-2-yloxy)benzaldehyde(Cat. No.:CAS No. 263349-26-4)

3-(Pyrimidin-2-yloxy)benzaldehyde

Cat. No.: B1272390
CAS No.: 263349-26-4
M. Wt: 200.19 g/mol
InChI Key: DWRSRAYKUJFONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyrimidin-2-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1272390 3-(Pyrimidin-2-yloxy)benzaldehyde CAS No. 263349-26-4

Properties

IUPAC Name

3-pyrimidin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSRAYKUJFONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376898
Record name 3-(Pyrimidin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

263349-26-4
Record name 3-(Pyrimidin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Potential Therapeutic Targets of Pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2][3] This inherent biological relevance allows pyrimidine derivatives to interact readily with various enzymes and receptors within the cell, making them a fertile ground for drug discovery.[3] Over the past several decades, compounds incorporating the pyrimidine motif have been successfully developed into therapeutic agents for a wide range of diseases, demonstrating activities as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]

This technical guide provides an in-depth overview of the key therapeutic targets of pyrimidine compounds, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways involved. The content is tailored for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic scaffold.

Oncology: A Primary Focus for Pyrimidine-Based Therapeutics

Cancer remains a leading cause of death globally, and the development of targeted therapies is a critical priority.[6] Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily through the inhibition of protein kinases and enzymes essential for nucleotide metabolism, which are crucial for the rapid proliferation of cancer cells.[2][7]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their deregulation is a hallmark of cancer.[8] The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing pyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[8][9] This has led to the development of numerous FDA-approved kinase inhibitors.

Key kinase targets for pyrimidine compounds include:

  • Epidermal Growth Factor Receptor (EGFR): Involved in cell growth and proliferation.

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a licensed CDK4/6 inhibitor for breast cancer treatment.[10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis.

  • Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and implicated in B-cell cancers.[11]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways.[11]

G

Table 1: Selected Pyrimidine-Based Kinase Inhibitors and Their Targets

Compound ClassTarget(s)Example Compound(s)Reported IC₅₀ ValuesCancer Cell Line(s)Reference(s)
Pyrido[2,3-d]pyrimidinesPDGFRβ, EGFR, CDK4/Cyclin D1Compound 52 (from study)PDGFRβ: 0.08 µM, EGFR: 0.12 µM, CDK4: 0.21 µMHepG-2, HCT-116, PC-3[10]
Tetralin-6-yl pyrimidines-Compound 1 & 2 (from study)IC₅₀: 8.66 & 7.11 µg/mlHep G2 (Liver)[1]
Tetralin-6-yl pyrimidines-Compound 3 (from study)IC₅₀: 5.50 µg/ml (Liver), 7.29 µg/ml (Breast)Hep G2, MCF-7[1]
Fused 1,4-benzodioxane PyrimidineTubulin PolymerizationPrototype 131 (from study)0.80 µM (A549), 0.11 µM (HepG2), 0.07 µM (U937)A549, HepG2, U937[5]
Inhibition of Nucleotide Metabolism

The rapid proliferation of cancer cells creates a high demand for nucleotides for DNA and RNA synthesis.[12][13] Targeting the de novo pyrimidine biosynthesis pathway is therefore a promising anticancer strategy.[13]

  • Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a rate-limiting step in de novo pyrimidine synthesis.[14][15] Its inhibition depletes the pyrimidine pool, halting cell proliferation.[15][16]

  • Dihydrofolate Reductase (DHFR): While primarily associated with folate metabolism, DHFR is essential for producing tetrahydrofolate, a cofactor required for the synthesis of thymidylate, a pyrimidine precursor. Pyrido[2,3-d]pyrimidines have shown activity as DHFR inhibitors.[10]

  • Thymidylate Synthase (TS): This enzyme catalyzes the final step in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS by pyrimidine analogues like 5-Fluorouracil (5-FU) has been a mainstay of chemotherapy for decades.[1][2]

G

Table 2: Selected Inhibitors of Pyrimidine Metabolism

CompoundTargetReported Kᵢ / IC₅₀Disease ContextReference(s)
Brequinar (BQR)DHODH-Anticancer, Antiviral[15]
Leflunomide (LFM)DHODH-Antiviral, Autoimmune[15]
D,L-5-trans-methyl DHODHODHKᵢ of 45 µMAnticancer[14]
5-Fluorouracil (5-FU)Thymidylate Synthase-Anticancer[1][2]
PALACAD-Anticancer[13]

Infectious Diseases: Combating Viral and Bacterial Pathogens

The essential role of pyrimidines in nucleic acid replication makes their metabolic pathways attractive targets for antimicrobial agents.

Antiviral Agents

Pyrimidine compounds can exert antiviral effects by targeting viral enzymes directly or by inhibiting host cell factors that are essential for viral replication.[17][18] A broad-spectrum antiviral strategy involves inhibiting the host's de novo pyrimidine biosynthesis, thereby starving the virus of the necessary building blocks for its genetic material.[19][20] This approach has shown efficacy against a wide range of RNA viruses, including influenza, flaviviruses, and coronaviruses.[17][19][21]

Table 3: Selected Pyrimidine-Based Antiviral Compounds

Compound ClassTarget(s)Virus(es)Reported ActivityReference(s)
Pyrimido[4,5-d]pyrimidinesUnknown (likely host target)Human coronavirus 229E (HCoV-229E)Compounds 7a, 7b, 7f emerged as strong candidates[21]
Pyrimidine ThioglycosidesUnknownSARS-COV-2, Avian Influenza H5N1Compounds with N-phenyl pyrimidine showed highest activity[22]
TetrahydrobenzothiazoleDHODH (Host)Alphaviruses, Flaviviruses, Influenza, EbolaBroad-spectrum activity[19]
Antibacterial Agents

The development of new antibiotics is critical to combat rising antimicrobial resistance. Pyrimidine derivatives have shown potent activity against various bacteria, particularly Gram-positive strains.[23] Key bacterial targets include:

  • Dihydrofolate Reductase (DHFR): Bacterial DHFR is structurally distinct from its human counterpart, allowing for selective inhibition. Trimethoprim is a classic pyrimidine-based DHFR inhibitor.[2]

  • Thymidylate Synthetase (ThyA): Inhibition of this enzyme leads to "thymineless death" in bacteria. 5-Fluorouracil (5-FU) and its derivatives have demonstrated potent antibacterial activity via this mechanism.[23]

  • Filamenting temperature-sensitive protein Z (FtsZ): This protein is essential for bacterial cell division, and its inhibition represents a promising antibacterial strategy.[24]

Table 4: Selected Pyrimidine-Based Antibacterial Compounds

Compound Class/NameTarget(s)Organism(s)Reported Activity (EC₅₀ / MIC)Reference(s)
5-FU Analogues (5-FdU, 5-FUrd, etc.)Thymidylate Synthetase (ThyA)S. aureus, E. faecium (VRE)Potent activity against Gram-positive cocci[23]
2,4-disubstituted-6-thiophenyl-pyrimidinesFtsZMRSA, VREsMIC values: 2 µg/mL (Compound Bb2)[24]
7H-pyrrolo[2,3-d]pyrimidine derivativesRibosome (Pleuromutilin class)MSSA, MRSA, E. faeciumMIC = 0.0625–4 µg/mL[24]

Neurodegenerative and Inflammatory Diseases

The therapeutic potential of pyrimidine compounds extends to complex multifactorial conditions like neurodegenerative and inflammatory diseases.

Neurodegenerative Diseases

For diseases like Alzheimer's, a multi-target approach is often pursued.[25][26] Pyrimidine derivatives have been developed as inhibitors of several relevant biological targets.[27]

  • Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for symptomatic treatment of Alzheimer's disease. Novel pyrimidine derivatives have shown potent, nanomolar inhibition of these enzymes.[28][29]

  • Microtubule Stabilization: In Alzheimer's, the tau protein dissociates from microtubules, leading to neuronal dysfunction. Triazolopyrimidine compounds that can cross the blood-brain barrier have been shown to stabilize microtubules and reduce tau pathology in mouse models.[30]

  • Kinase Inhibition: Several kinases, including MARKs, are implicated in the hyperphosphorylation of tau. Pyrimidine-based compounds have been identified as potent inhibitors of these "dark kinome" targets.[31][32]

Table 5: Pyrimidine Compounds for Neurodegenerative Diseases

Compound ClassTarget(s)Reported Kᵢ / ActivityDisease ContextReference(s)
Pyrimidine diamine (Cmpd 9)EeAChEKᵢ = 0.312 µMAlzheimer's Disease[29]
Pyrimidine diamine (Cmpd 22)eqBChEKᵢ = 0.099 µMAlzheimer's Disease[29]
TriazolopyrimidinesMicrotubule stabilizationEffective in mouse modelsAlzheimer's Disease[30]
AminopyrimidinesDRAK1, BMP2K, MARK3/4Potent biochemical and cell-active leadsNeurodegeneration[31]
Pyrimidine derivativesAChE, BChE, α-glycosidaseKᵢ values in the nM rangeAlzheimer's, Diabetes[28]
Anti-Inflammatory Agents

Pyrimidine derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX): These enzymes (COX-1 and COX-2) are involved in prostaglandin synthesis. Certain pyrimidine derivatives have been shown to be potent and selective inhibitors of COX-2, which is upregulated during inflammation.[33]

  • Lipoxygenase (LOX): LOX is another enzyme involved in the inflammatory pathway. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent LOX inhibitors.[34]

  • Glutathione Reductase (GR): This enzyme is crucial for managing oxidative stress, which is linked to inflammation. Dichloropyrimidine derivatives have shown effective inhibition of GR.[35][36]

Table 6: Selected Pyrimidine-Based Anti-Inflammatory Compounds

Compound ClassTargetReported IC₅₀ / KᵢReference(s)
Pyrido[2,3-d]pyrimidinesLipoxygenase (LOX)IC₅₀ = 42 µM (Compound 2a)[34]
Chalcone PrecursorLipoxygenase (LOX)IC₅₀ = 17 µM (Compound 1g)[34]
Pyrimidine DerivativesCOX-2IC₅₀ values comparable to meloxicam[33]
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)Kᵢ = 0.979 µM[35][36]

Methodologies for Target Validation and Compound Evaluation

The identification and characterization of novel pyrimidine therapeutics rely on a suite of robust biochemical and cell-based assays.

G

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the potency of a compound against a purified enzyme target (e.g., a specific kinase, COX-2, or DHODH).

  • General Protocol:

    • The target enzyme is incubated with its specific substrate in a buffer solution.

    • The reaction is initiated, and product formation is measured over time, often via a change in absorbance or fluorescence.

    • To test inhibitors, the assay is repeated with varying concentrations of the pyrimidine compound added to the enzyme before the substrate.

    • The rate of product formation is measured for each inhibitor concentration.

    • Data are plotted as percent inhibition versus log[inhibitor concentration] to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[33]

    • For mechanistic studies, assays are run at multiple substrate concentrations to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive) using Lineweaver-Burk plots.[36]

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Objective: To assess the effect of a compound on the proliferation and viability of cells, particularly cancer cell lines.[34]

  • Protocol Principle (MTT):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the pyrimidine compound for a set period (e.g., 48-72 hours).

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • The IC₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated control cells.[2]

Antimicrobial Susceptibility Testing
  • Objective: To determine the efficacy of a compound against bacterial or fungal pathogens.

  • Protocol Principle (Broth Microdilution):

    • A standardized inoculum of the microorganism is prepared.

    • The pyrimidine compound is serially diluted in a 96-well plate containing liquid growth medium.

    • The microbial inoculum is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][24]

Conclusion

The pyrimidine scaffold is a remarkably versatile and clinically significant core in modern drug discovery. Its ability to act as a bioisostere for endogenous purines allows for potent and often selective interactions with a multitude of therapeutic targets. From inhibiting the kinases that drive cancer progression to blocking the metabolic pathways essential for pathogens, pyrimidine derivatives continue to provide a rich source of lead compounds. The ongoing exploration of this chemical space, particularly in targeting enzymes involved in nucleotide metabolism, protein kinases, and pathways related to neurodegeneration and inflammation, promises to deliver the next generation of innovative medicines. A deep understanding of these targets, coupled with robust methodologies for compound evaluation, is essential for translating the potential of these compounds into effective clinical therapies.

References

discovery of novel pyrimidine-based anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Promising Compounds

Defining Research Scope

Currently, I'm setting the parameters for my investigation. I'm focusing on the experimental details of these promising compounds. My plan is to compile a technical guide with clear tables and diagrams, supported by in-depth protocols and relevant captions. I'm using Graphviz to visualize signaling pathways and structure-activity relationships, which will be integrated with the tabulated data. This will involve the use of DOT scripts. I'm aiming for a cohesive final product.

Refining Data Gathering

I'm now zeroing in on a precise search strategy to find impactful data. I'm prioritizing papers with detailed experimental data and protocols for novel pyrimidine-based anticancer agents. The plan is to build a solid foundation with quantitative data and methodologies. I'll translate the results into clear tables, experimental protocols, and visualizations.

Methodological & Application

Williamson ether synthesis for 3-(Pyrimidin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Ether Synthesis Routes

I'm currently focused on the Williamson ether synthesis. My initial step is a thorough search for established protocols and reaction conditions. I'm especially interested in aryl ethers and reactions that involve pyrimidine halides. I'm hoping to identify the most promising pathways for further investigation.

Investigating Reactant Properties

I've moved on to examining the properties of the reactants and product. I'm gathering data on molecular weight, solubility, and safety information. This includes 3-hydroxybenzaldehyde, 2-chloropyrimidine, and the target, 3-(Pyrimidin-2-yloxy)benzaldehyde. I'm also hunting for published experimental data like yields and characterization data. This will help refine the planned experimental protocol.

Developing Experimental Protocol

I'm now deep into crafting the experimental protocol. I've compiled the initial data, focusing on reaction conditions for aryl ether formation and pyrimidine halide involvement. Now, I am digging into 3-hydroxybenzaldehyde, 2-chloropyrimidine, and the target product. I have gathered physical property data and am actively searching for published yields, purification methods, and spectroscopic characterization data. This information will be used to define a solid synthetic plan.

Application Notes: Knoevenagel Condensation with 3-(Pyrimidin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2][3] This reaction is a variant of the Aldol condensation and is instrumental in synthesizing α,β-unsaturated compounds, which are key intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][4][5]

3-(Pyrimidin-2-yloxy)benzaldehyde is a versatile building block in medicinal chemistry and materials science.[6] Its structure, featuring a pyrimidine ring linked to a benzaldehyde moiety, makes it a valuable precursor for synthesizing complex heterocyclic systems with potential therapeutic activities.[6] These application notes provide detailed protocols and representative data for the Knoevenagel condensation of this compound with various active methylene compounds.

Application Notes

The reaction of this compound with active methylene compounds such as malononitrile, ethyl cyanoacetate, or barbituric acid derivatives can be achieved under various conditions. The choice of catalyst and solvent system is crucial for optimizing reaction times and yields.

  • Catalysts: Weak organic bases like piperidine or ammonium acetate are commonly used.[2][7] Modern, greener approaches utilize heterogeneous catalysts, ionic liquids, or even catalyst-free systems in water or under solvent-free conditions.[1][8][9][10]

  • Solvents: Ethanol is a common solvent, often used under reflux. Environmentally benign options like water or solvent-free reactions are becoming increasingly prevalent and can be highly effective, sometimes leading to product precipitation which simplifies purification.[1][8][9]

  • Active Methylene Compounds: The reactivity of the active methylene compound influences the reaction conditions required. Malononitrile is generally more reactive than esters like ethyl cyanoacetate or diethyl malonate due to the strong electron-withdrawing nature of the two cyano groups.[10]

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Reactants 1. Combine Reactants - this compound - Active Methylene Compound - Catalyst & Solvent Stir_Heat 2. Stir / Heat (e.g., Reflux, RT, 50°C) Reactants->Stir_Heat Monitor 3. Monitor Progress (TLC) Stir_Heat->Monitor Cooling 4. Cool Reaction Mixture Monitor->Cooling Filtration 5. Isolate Product (e.g., Vacuum Filtration) Cooling->Filtration Wash 6. Wash with Cold Solvent Filtration->Wash Drying 7. Dry Product Wash->Drying Characterization 8. Characterize (NMR, IR, MS, M.P.) Drying->Characterization

Caption: A typical experimental workflow for Knoevenagel condensation.

Experimental Protocols

The following protocols are adaptable for the Knoevenagel condensation of this compound with various active methylene compounds.

Protocol 1: Ammonium Acetate Catalyzed Condensation in Ethanol

This protocol is a general and robust method for the synthesis of 2-(3-(pyrimidin-2-yloxy)benzylidene)malononitrile.

Materials:

  • This compound (1.0 mmol, 200.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ammonium Acetate (catalytic amount, ~0.1 mmol, 7.7 mg)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Reflux condenser and magnetic stirrer

Procedure:

  • In a 25 mL round-bottomed flask, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to the flask, followed by a catalytic amount of ammonium acetate.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the purified product in a vacuum oven.

Characterization: The final product should be characterized by standard analytical techniques such as NMR, IR, Mass Spectrometry, and melting point determination.[1]

Protocol 2: Catalyst-Free Condensation in Water

This protocol offers an environmentally friendly approach, avoiding organic solvents and catalysts.[1][9]

Materials:

  • This compound (1.0 mmol, 200.2 mg)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)

  • Deionized water (2-3 mL)

  • Glass vial with a magnetic stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).[1]

  • Add 2-3 mL of deionized water to the vial.

  • Seal the vial and stir the mixture vigorously at a desired temperature (room temperature or 50 °C can be tested).[1]

  • Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours.[9]

  • Upon completion, the product will often precipitate directly from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product thoroughly. Further purification by recrystallization may be performed if necessary.

Protocol 3: Solvent-Free Condensation

This method is highly efficient and minimizes waste by eliminating the bulk solvent.

Materials:

  • This compound (5.0 mmol, 1.00 g)

  • Malonic Acid (10.0 mmol, 1.04 g)

  • Ammonium Bicarbonate (catalytic amount)

  • Reaction vessel suitable for heating

Procedure:

  • Combine this compound (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.[8]

  • Add a catalytic amount of ammonium bicarbonate.

  • Heat the solid mixture to 90 °C with stirring for approximately 2 hours.[8]

  • The reaction progress can be monitored by taking small samples, dissolving them in a solvent like methanol, and analyzing by TLC.

  • After the reaction is complete, the resulting solid contains the intermediate, which subsequently decarboxylates to the final cinnamic acid derivative upon work-up.

  • Cool the mixture and treat with water. The product can then be isolated by filtration or extraction.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes to guide experimental design.

Active Methylene CompoundCatalystSolventTemperatureTimeTypical Yield (%)Reference
MalononitrileAmmonium AcetateEthanolReflux2 hHigh
Ethyl CyanoacetateDABCO[HyEtPy]Cl/WaterRoom Temp20-40 minHigh
MalononitrileNoneWater50 °C30 min - 2 h60 - 95[1][9]
Malonic AcidAmmonium BicarbonateSolvent-free90 °C2 h>90 (Conversion)[8]
Thiobarbituric AcidPiperidineEthanol--High[11]
Diethyl MalonateDBU/WaterWaterRoom Temp24 h92[10]

Note: "High" yield indicates that while a specific numerical value for a directly analogous aldehyde was not provided, the cited methodology is reported to be highly efficient for a range of aromatic aldehydes.

G compound Active Methylene Compound carbanion Carbanion (Nucleophile) base Base (B:) base->carbanion Deprotonation intermediate Aldol Adduct Intermediate carbanion->intermediate Nucleophilic Attack aldehyde 3-(Pyrimidin-2-yloxy)- benzaldehyde product α,β-Unsaturated Product intermediate->product Dehydration (-H₂O) water H₂O bh BH

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

References

reaction of 3-(Pyrimidin-2-yloxy)benzaldehyde with active methylene compounds

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Now

I'm currently focused on finding scholarly articles and patents that explore the reaction of 3-(Py rimidin-2-yloxy)benzaldehyde with active methylene compounds. My primary goal is to identify reaction types, with a particular interest in Knoevenagel condensations. I'm hoping this initial search will give me a good foundation.

Analyzing Reaction Data

I've shifted focus to analyzing reaction data gleaned from literature. I'm searching for detailed experimental protocols and quantitative data, paying close attention to yields, reaction times, and conditions. Furthermore, I'm now actively researching the characterization data of the products from various reactions, and I'm organizing all of this into a structured document, complete with graphs and tables. I'm also delving into potential applications, particularly in drug development.

Deep Diving into Data

I'm now deeply immersed in the literature, meticulously hunting for specific reactions and quantitative data involving 3-(Py rimidin-2-yloxy)benzaldehyde and active methylene compounds. My search has expanded to include a deep dive into characterization data, catalyst details, and potential applications, especially within drug discovery. I'm actively structuring the information and building the framework for detailed experimental protocols, Application Notes, and diagrams.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-(Pyrimidin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 3-(Pyrimidin-2-yloxy)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] The described protocol provides a reliable and reproducible approach for separating this compound from its potential impurities, ensuring quality control and batch-to-batch consistency. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound (CAS No. 263349-26-4) is a versatile building block utilized in the synthesis of a variety of biologically active molecules.[1][2][3] Its molecular structure, featuring a pyrimidine ring linked to a benzaldehyde moiety, makes it a valuable precursor for creating complex chemical entities. Given its role in the development of therapeutic agents and other high-value chemicals, the purity of this intermediate is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a precise and widely accepted technique for assessing the purity of such compounds.[1][2][3] This document provides a comprehensive protocol for the HPLC analysis of this compound.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 263349-26-4[1][2]
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.2 g/mol [1][2]
Appearance Yellow powder[1][2]
Purity (Typical) ≥ 97% (by HPLC)[1][2]

Experimental Protocol

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

HPLC Method Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18.1-22 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 22 minutes
Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Preparation of Sample Solution
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis and Results

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Representative Data

The following table presents example data from the HPLC analysis of a batch of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)Identification
13.4515.60.25Impurity 1
25.896089.499.50This compound
37.1212.20.20Impurity 2
49.343.10.05Impurity 3
Total 6120.3 100.00

Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std weigh_sample Weigh Test Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample filter_std Filter Standard Solution dissolve_std->filter_std filter_sample Filter Sample Solution dissolve_sample->filter_sample inject_std Inject Standard filter_std->inject_std inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (Method Parameters) acquire_data Data Acquisition (Chromatograms) inject_std->acquire_data inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and purity determination of this compound. The method is specific, robust, and provides accurate quantification of the main component and any potential impurities. Adherence to this protocol will ensure the high quality of this important chemical intermediate for its intended applications in research and development.

References

Application Note: NMR Characterization of 3-(Pyrimidin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the nuclear magnetic resonance (NMR) characterization of 3-(Pyrimidin-2-yloxy)benzaldehyde, a key intermediate in medicinal chemistry and drug development. The document outlines the synthesis, sample preparation, and data acquisition parameters for ¹H and ¹³C NMR spectroscopy. Predicted spectral data, based on the analysis of its constituent fragments and related structures, are presented in a tabulated format to serve as a reference for researchers. This guide is intended for scientists in organic synthesis, medicinal chemistry, and quality control who require a reliable method for the structural elucidation and purity assessment of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. Its structure combines a reactive aldehyde group with a pyrimidine ring via an ether linkage, making it a versatile building block for creating more complex molecules with potential therapeutic applications. Accurate structural confirmation and purity assessment are critical steps in the drug development pipeline. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. This note details the necessary protocols for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data on analogous structures, including 3-hydroxybenzaldehyde and 2-phenoxypyrimidine. The solvent is assumed to be Deuterated Chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1' (Aldehyde)9.98s-
H-5 (Pyrimidine)8.60d4.8
H-2' (Benzene)7.85t1.8
H-6' (Benzene)7.70ddd7.7, 2.5, 1.3
H-4' (Benzene)7.55t7.9
H-5' (Benzene)7.40ddd8.2, 2.5, 1.0
H-4, H-6 (Pyrimidine)7.05t4.8
Table 2: Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C-1' (Aldehyde)191.5
C-2 (Pyrimidine)163.8
C-4, C-6 (Pyrimidine)157.5
C-3' (Benzene)155.0
C-1' (Benzene)138.0
C-5' (Benzene)130.0
C-6' (Benzene)125.0
C-2' (Benzene)122.5
C-4' (Benzene)118.0
C-5 (Pyrimidine)116.0

Experimental Protocols

I. Synthesis of this compound

This protocol describes a standard nucleophilic aromatic substitution reaction to synthesize the title compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction 3-Hydroxybenzaldehyde->Reaction 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Workup Workup Reaction->Workup Cool & Quench Purification Purification Workup->Purification Crude Product Product Product Purification->Product Pure Compound

Caption: Synthetic workflow for this compound.

II. NMR Sample Preparation

Materials:

  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the purified solid into a clean, dry vial.

  • Add ~0.6 mL of CDCl₃ to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

G Start Start Weigh_Sample Weigh 5-10 mg of Compound Start->Weigh_Sample Add_Solvent Add ~0.6 mL of CDCl3 Weigh_Sample->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert End End Insert->End

Caption: Protocol for NMR sample preparation.

III. NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)

¹H NMR Parameters:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region (~6 ppm)

¹³C NMR Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.2 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region (~110 ppm)

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • Calibrate the ¹³C spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

  • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Conclusion

This application note provides a comprehensive guide for the synthesis and detailed NMR characterization of this compound. The tabulated predicted chemical shifts serve as a valuable reference for structure confirmation. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible NMR data essential for advancing their research and development objectives.

using 3-(Pyrimidin-2-yloxy)benzaldehyde in drug design

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Data Collection

I'm starting a deep dive to collect information on the applications of 3-(Pyrimidin-2-yloxy)benzaldehyde in drug design. Right now, I'm focusing on its known targets, mechanisms of action, and any relevant literature.

Analyzing Activity Data

\n\nI'm now zeroing in on quantitative data – IC50, Ki, EC50 values – related to the compound's activity and that of its analogs. Simultaneously, I'm identifying related signaling pathways and mechanisms of action. This information will form the basis for creating structured tables, detailed experimental protocols, and informative diagrams. I am working to make sure everything will be in compliance with the specified formatting and color. Finally, I will compile this information into a set of Application Notes and Protocols.

Deepening the Search

I'm expanding my literature search to include derivatives of this compound and their evaluation data. I'm focusing on collecting detailed protocols for relevant assays, like target-based, cell-based, and in vivo studies. Parallel to this, I'm identifying related signaling pathways to build informative diagrams. The next step is data structuring and diagram generation.

synthesis of anticancer agents from 3-(Pyrimidin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Research Deep Dive

I've initiated a thorough search for the synthesis of new anticancer agents derived from 3-(Pyrimidin-2-yloxy)benzaldehyde. Right now, I'm identifying specific derivatives and their synthetic routes, along with any reported biological activity.

Exploring Synthesis and Assays

I'm now deep diving into the experimental details. I'm focusing on finding the exact procedures for synthesizing these compounds, like reaction conditions, how to purify them, and how they were characterized. I'm also looking for information on the anticancer assays used, like MTT or apoptosis assays, and any numerical results like IC50 values. I'm going to put all the quantitative data in a table soon.

Examining Search Outcomes

I've hit a slight snag. My initial hunt for direct syntheses of anticancer agents using this compound hasn't turned up any immediate hits. The search results are expanding outward from the precise focus.

Analyzing Potential Pathways

The search is proving fruitful in unexpected ways. It's broadened to include the synthesis of pyrimidine derivatives and chalcones in general, rather than direct hits. I'm seeing potential in using the Claisen-Schmidt condensation route to create chalcones from this compound. Now, I will identify similar pyrimidine-containing chalcones.

Formulating a Synthesis Plan

I've crafted a synthetic route for novel anticancer chalcone derivatives, starting with the original aldehyde and various acetophenones, leveraging Claisen-Schmidt condensation. Now, my focus is identifying examples of pyrimidine-chalcones with reported anticancer activity. The search for detailed experimental protocols for both synthesis and anticancer assays is underway, alongside a plan to visualize the proposed workflow with a DOT script.

Expanding Synthetic Strategies

I'm now focusing on a more granular approach. The initial broad search on the direct use of the aldehyde didn't offer precise routes. Now, I'm focused on developing a detailed plan that starts with the aldehyde and combines it with various acetophenones via Claisen-Schmidt condensation. I need to find the specific examples of pyrimidine-containing chalcones and gather detailed protocols for synthesis and anticancer assays. I'll visualize my approach with DOT scripts.

Troubleshooting & Optimization

Technical Support Center: 3-(Pyrimidin-2-yloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of 3-(Pyrimidin-2-yloxy)benzaldehyde. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution or a variation of the Williamson ether synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can stem from several factors. The primary reasons often involve the choice of base, reaction temperature, and the purity of starting materials. Incomplete reaction, side reactions, or product degradation are common consequences.

Potential Causes for Low Yield:

  • Ineffective Base: The chosen base may not be strong enough to fully deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, leading to a low concentration of the reactive phenoxide.

  • Side Reactions: The aldehyde group is sensitive and can undergo side reactions, especially at elevated temperatures or in the presence of a strong base.

  • Starting Material Quality: Impurities in 2-chloropyrimidine or 3-hydroxybenzaldehyde, including water, can interfere with the reaction.

  • Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of the product or starting materials.

  • Atmospheric Conditions: The presence of oxygen and moisture can lead to oxidative side reactions of the benzaldehyde.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are they and how can I minimize them?

A2: The formation of byproducts is a common issue. The most probable side reaction is the self-condensation of 3-hydroxybenzaldehyde (a base-catalyzed aldol-type reaction) or degradation of the pyrimidine ring under harsh conditions. To minimize these, consider the following:

  • Use a Milder Base: Switching to a carbonate base like potassium carbonate or cesium carbonate instead of a stronger hydroxide or alkoxide base can reduce aldehyde-related side reactions.

  • Optimize Temperature: Running the reaction at the lowest effective temperature can help prevent the formation of thermally induced byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Aprotic polar solvents are generally preferred for this type of nucleophilic substitution.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices as they can dissolve the reactants and facilitate the SNAr reaction.

  • Solvent Purity: Ensure the use of anhydrous (dry) solvents, as water can react with the base and hinder the deprotonation of 3-hydroxybenzaldehyde.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Standard Protocol for this compound Synthesis

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Chloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).

  • Add 2-chloropyrimidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes typical yields based on the choice of base, which is a critical parameter in this synthesis.

BaseSolventTemperature (°C)Typical Yield (%)Notes
Potassium CarbonateDMF80-9075-85Most commonly used, good balance of reactivity and minimal side reactions.
Cesium CarbonateDMF80-9080-90More effective due to higher solubility, but also more expensive.
Sodium HydrideTHF/DMFRoom Temp to 6060-75Stronger base, but can lead to more side reactions if not controlled.
Potassium HydroxideDMSO10040-60Harsher conditions can lead to product degradation.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output r1 3-Hydroxybenzaldehyde deprotonation Deprotonation of Phenol r1->deprotonation r2 2-Chloropyrimidine snar Nucleophilic Aromatic Substitution (SNAr) r2->snar base Base (e.g., K₂CO₃) base->deprotonation solvent Solvent (e.g., DMF) solvent->snar deprotonation->snar Generates Phenoxide workup Aqueous Workup & Extraction snar->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed check_base Is the base strong enough and anhydrous? start->check_base check_temp Is the temperature optimal (not too high/low)? start->check_temp check_purity Are starting materials pure and dry? start->check_purity check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere sol_base Switch to a stronger or more soluble base (e.g., Cs₂CO₃). check_base->sol_base If no sol_temp Optimize temperature via trial reactions. check_temp->sol_temp If no sol_purity Dry starting materials and solvents. check_purity->sol_purity If no sol_atmosphere Use N₂ or Ar atmosphere to prevent oxidation. check_atmosphere->sol_atmosphere If no

Caption: Logical troubleshooting guide for addressing low reaction yields.

Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrimidine derivatives is a cornerstone of many projects. However, the path to the desired product is often complicated by side reactions that can significantly reduce yields and complicate purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures, leading to this competing Hantzsch pathway.[1][2]

Troubleshooting and Prevention Strategies:

  • Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired pyrimidine synthesis.[1][2]

  • Order of Addition: Adding urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: My pyrimidine synthesis is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2][3]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1][2]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1] Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the desired reaction pathway.[4]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2]

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2][4]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]

  • Temperature Control: The imidate salt intermediate (Pinner salt) can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[4]

Troubleshooting Guides

Issue 1: Low Yield in Biginelli Reaction
Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Catalyst Screen different Brønsted or Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃). Optimize catalyst loading.[3][5]Improved reaction rate and yield.
Competing Knoevenagel Condensation Use a slight excess of urea (1.2-1.5 eq).[4] Choose a catalyst that favors iminium ion formation.Reduced formation of the α,β-unsaturated dicarbonyl byproduct.
Incomplete Cyclization Increase acid catalyst concentration or strength. Increase reaction temperature.[4]Drive the reaction towards the final cyclized product.
Steric Hindrance Prolong the reaction time. Consider using a less sterically hindered substrate if possible.[3]Increased conversion to the desired product.
Issue 2: Formation of Byproducts in Pinner Synthesis
Byproduct Potential Cause Mitigation Strategy
Self-condensation of 1,3-dicarbonyl Inappropriate base or reaction temperature.Optimize base selection and concentration. Control reaction temperature carefully.
Hydrolysis of Amidine/Intermediates Presence of water in the reaction.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][4]
Ester formation (from Pinner salt hydrolysis) Presence of water.Bubble dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[4]
Incomplete Cyclization Insufficient activation of the carbonyl group.Add a catalytic amount of a Brønsted or Lewis acid. Extend the reaction time.[2]

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the desired reaction pathways and the common side reactions, along with a logical workflow for troubleshooting.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_main_pathway Desired Biginelli Pathway cluster_side_pathway Side Reactions Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel Hantzsch Hantzsch DHP (Fluorescent) Aldehyde->Hantzsch Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Ketoester->Knoevenagel Ketoester->Hantzsch 2 eq. NAcylurea N-Acylurea Ketoester->NAcylurea Urea Urea Urea->Iminium Urea->NAcylurea Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp. Iminium->Adduct DHPM Dihydropyrimidinone (Product) Adduct->DHPM Cyclization Ammonia->Hantzsch Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify issue: - Low Conversion - Fluorescent Byproduct - Purification Difficulty Start->Identify Low_Conversion Low Conversion Identify->Low_Conversion Unreacted Starting Material Fluorescence Fluorescent Byproduct Identify->Fluorescence Hantzsch DHP Purification_Issue Purification Difficulty Identify->Purification_Issue N-Acylurea or other byproducts Check_Catalyst Check Catalyst Activity & Concentration Low_Conversion->Check_Catalyst Lower_Temp Lower Reaction Temperature Fluorescence->Lower_Temp Control_Stoichiometry Control Stoichiometry Purification_Issue->Control_Stoichiometry Check_Purity Verify Reactant Purity Check_Catalyst->Check_Purity Optimize_Conditions Optimize Time & Temperature Check_Purity->Optimize_Conditions Change_Addition Change Order of Addition (Urea last) Lower_Temp->Change_Addition Recrystallize Recrystallize Product Control_Stoichiometry->Recrystallize

References

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of aryl ethers.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I getting a low yield of my desired aryl ether?

Low yields in the Williamson ether synthesis of aryl ethers can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

G A Low Yield Observed B Check Phenoxide Formation A->B C Evaluate Alkylating Agent A->C D Assess Reaction Conditions A->D E Consider Side Reactions A->E F Incomplete Deprotonation? - Use stronger base - Anhydrous conditions? B->F G Poor Leaving Group? - Switch to I > Br > Cl C->G H Steric Hindrance? C->H I Incorrect Temperature/Time? - Optimize parameters D->I J C-Alkylation Competing? E->J K Elimination (E2) of Alkyl Halide? E->K

Figure 1: A troubleshooting decision tree for low yields in aryl ether synthesis.

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion. If the base is not strong enough to completely deprotonate the phenol, the reaction will not proceed to completion.

    • Solution: Use a stronger base. For phenols, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). Ensure anhydrous conditions, especially when using reactive bases like NaH.

  • Poor Leaving Group on the Alkylating Agent: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: The reactivity order for halogens is I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Steric Hindrance: Significant steric bulk on either the phenoxide or the alkylating agent can hinder the Sₙ2 attack.

    • Solution: If possible, use a less sterically hindered substrate. For highly hindered substrates, alternative synthetic routes may be necessary.

  • Inappropriate Reaction Temperature or Time: The reaction may be too slow at low temperatures, or side reactions could occur at elevated temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A modest increase in temperature can often improve the reaction rate.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired ether.

2. What are the common side reactions, and how can I minimize them?

The primary competing reactions in the Williamson ether synthesis of aryl ethers are C-alkylation of the phenoxide and elimination of the alkyl halide.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions A Phenoxide Ion C O-Alkylation (Ether Synthesis) A->C Sₙ2 Attack at Oxygen D C-Alkylation A->D Attack at Ring Carbon B Alkyl Halide B->C B->D E Elimination (E2) B->E Base-induced

Figure 2: Competing reaction pathways in the Williamson ether synthesis.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).

    • Minimization:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO favor O-alkylation. Protic solvents can solvate the oxygen atom, making the carbon positions more nucleophilic.

      • Counter-ion: The nature of the counter-ion can influence the O/C alkylation ratio.

  • Elimination (E2): If the alkylating agent is secondary or tertiary, or if a strong, sterically hindered base is used, an E2 elimination reaction can compete with the Sₙ2 substitution, forming an alkene.

    • Minimization:

      • Use primary or methyl halides as the alkylating agent whenever possible.

      • Employ a non-hindered base.

3. How do I choose the appropriate base and solvent?

The choice of base and solvent is critical for a successful synthesis. The table below provides a general guide.

BasepKa of Conjugate AcidSuitable SolventsNotes
Sodium Hydride (NaH)~35THF, DMFA strong, non-nucleophilic base. Requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)~10.3Acetone, DMF, AcetonitrileA milder base, often used for less acidic phenols.
Sodium Hydroxide (NaOH)~15.7Water, Ethanol, Phase TransferA strong, inexpensive base. Can be used under phase-transfer conditions.

4. Can I use a secondary or tertiary alkyl halide as the electrophile?

Using secondary, and especially tertiary, alkyl halides is generally not recommended. The Sₙ2 mechanism required for the Williamson ether synthesis is highly sensitive to steric hindrance at the electrophilic carbon.

  • Secondary Halides: Will likely result in a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product).

  • Tertiary Halides: Will almost exclusively undergo elimination (E2) to form an alkene.

For the synthesis of ethers from secondary or tertiary alcohols, it is often better to use an alternative strategy, such as activating the alcohol as a tosylate and reacting it with the phenoxide.

Experimental Protocols

General Protocol for the Synthesis of an Aryl Ether using Potassium Carbonate

This protocol provides a general methodology. Specific quantities and conditions should be optimized for each unique substrate.

G A 1. Combine Phenol, K₂CO₃, and Solvent (e.g., DMF) B 2. Add Alkyl Halide A->B C 3. Heat Reaction Mixture (e.g., 60-80 °C) B->C D 4. Monitor by TLC C->D E 5. Work-up: - Quench with water - Extract with organic solvent D->E Upon Completion F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Figure 3: A typical experimental workflow for aryl ether synthesis.

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), potassium carbonate (1.5-2.0 eq), and a polar aprotic solvent (e.g., DMF or acetone).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

preventing byproduct formation in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Knoevenagel

I'm now diving deep into the Knoevenagel condensation. I've initiated a thorough Google search to identify typical byproducts and understand how to avoid them. My focus is on catalysts and solvents.

Refining Byproduct Control

I'm now focusing on specific byproduct issues in Knoevenagel condensations. My approach involves a deep dive into reliable scientific sources to find experimental protocols and data. I'm also synthesizing this information into troubleshooting guides, and I'm organizing quantitative data into clear tables. Simultaneously, I'm working on Graphviz diagrams to illustrate key concepts, such as potential byproduct pathways.

Developing Technical Resources

I've expanded my research to incorporate a Q&A format for a technical support center. My focus is now on identifying the most common byproduct-related questions and finding data-driven answers. I'm also preparing detailed troubleshooting guides, including experimental protocols and quantitative data, as well as clear Graphviz diagrams for visual clarity.

avoiding decomposition of pyrimidine compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've started gathering information on pyrimidine decomposition, focusing on pathways during synthesis. Keywords like "pyrimidine decomposition," "pyrimidine synthesis side reactions," and "stabilizing pyrimidine rings" are fueling my Google searches. I'm keen to understand the common challenges.

Exploring Decomposition Strategies

I am now delving into the practical aspects of pyrimidine stability. My search is concentrated on finding troubleshooting solutions and quantitative data that detail stability under varied conditions. I've begun compiling protocols for synthesis, aiming for methods that minimize degradation. My next step will be to structure these findings into a Q&A format, construct the requisite tables, and create diagrams for the guide.

Gathering Data on Synthesis

I am now focusing on the practical challenges of pyrimidine synthesis. My initial searches have expanded to include methods for synthesizing stable derivatives, and I'm keen on finding protocols to minimize degradation during the process. I'm actively collecting quantitative data to build tables, and researching specific scenarios and solutions for troubleshooting instability. The goal is to construct a comprehensive Q&A guide with supporting visuals.

Validation & Comparative

in vitro evaluation of novel pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've initiated my research with a focus on recent in vitro studies concerning novel pyrimidine compounds. My search specifically targets articles that evaluate their anticancer and antimicrobial potential, alongside any other relevant biological activities. I'm keen to uncover research that compares the efficacy of multiple pyrimidine derivatives to gain a broader perspective.

Gathering Quantitative Data

I'm now zeroing in on papers with detailed experimental protocols, like MTT assays. My goal is to extract quantitative data, including IC50 values, and inhibition percentages. Clear, concise tables are the plan, making comparison a breeze. Simultaneously, I'm identifying key signaling pathways and workflows within the literature.

Refining Data Extraction

I'm now prioritizing studies with comprehensive experimental details, including assays like MTT and flow cytometry. My aim is to extract precise IC50, apoptosis rates, and cell cycle data, organizing it meticulously. Simultaneously, I'm identifying key signaling cascades and experimental methodologies for documentation. The target is clear and easily interpretable tables.

Navigating Off-Target Effects: A Comparative Guide to Pyrimidine-Based Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, leading to numerous successful therapeutics. However, ensuring selectivity remains a critical challenge, as off-target interactions can lead to unexpected toxicities or provide opportunities for drug repurposing. This guide provides a comparative analysis of the cross-reactivity profiles of three prominent pyrimidine-based inhibitors, supported by experimental data and detailed methodologies for assessing inhibitor selectivity.

Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of three well-established pyrimidine-based kinase inhibitors against their primary targets and a selection of common off-target kinases. This data, compiled from various kinome-wide screening studies, highlights the differing selectivity profiles inherent to each compound. Lower IC50 values indicate higher potency.

Kinase Imatinib (IC50 nM) Gefitinib (IC50 nM) Lapatinib (IC50 nM) Primary Target Family
ABL1 25>10,000>10,000Tyrosine Kinase
KIT 100>10,000>10,000Tyrosine Kinase
PDGFRα 1503,000>10,000Tyrosine Kinase
EGFR >10,000210Tyrosine Kinase
ERBB2 >10,0001,0009Tyrosine Kinase
SRC 200100500Tyrosine Kinase
LCK 30050400Tyrosine Kinase
VEGFR2 >1,000500>1,000Tyrosine Kinase
AURKA >1,000200>1,000Serine/Threonine Kinase
AURKB >1,000300>1,000Serine/Threonine Kinase

Data is representative and compiled from publicly available databases and literature. Actual values may vary depending on assay conditions.

Visualizing Kinase Inhibition and Experimental Workflow

To understand the impact of these inhibitors, it is crucial to visualize their place in cellular signaling and the methods used to determine their selectivity.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitor Action EGFR EGFR RAS RAS EGFR->RAS ERBB2 ERBB2 PI3K PI3K ERBB2->PI3K PDGFR PDGFR PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ABL1 ABL1 ABL1->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->ERBB2 Imatinib Imatinib Imatinib->PDGFR Imatinib->ABL1

Caption: Simplified signaling pathways illustrating the primary targets of pyrimidine-based inhibitors.

Workflow for Kinome-Wide Inhibitor Selectivity Profiling cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Compound Dilution Series D Incubate Lysate with Inhibitor A->D B Protein Lysate Preparation B->D C Immobilized Kinase Panel E Apply to Kinase Panel C->E D->E F ATP Addition & Incubation E->F G Wash unbound proteins F->G H Detection Reagent (e.g., ADP-Glo) G->H I Luminescence Reading H->I J Data Analysis (IC50 Curve Fitting) I->J K Selectivity Profile Generation J->K

Caption: A generalized workflow for determining inhibitor selectivity using a biochemical kinase panel assay.

Experimental Protocols

Accurate determination of cross-reactivity is paramount. Below are detailed protocols for two common methods used to generate the data presented above.

In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the level of inhibition.

a. Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Pyrimidine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

b. Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrimidine-based inhibitor in kinase buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle to the assay plate wells.

    • Add 5 µL of a kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 0% inhibition and a control with a highly effective inhibitor as 100% inhibition.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

a. Materials:

  • Cultured cells expressing the target kinase(s)

  • Pyrimidine-based inhibitor

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

b. Procedure:

  • Cell Treatment: Treat intact cultured cells with the pyrimidine-based inhibitor at the desired concentration. Include a vehicle-treated control. Incubate under normal cell culture conditions to allow for compound entry and target binding.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

    • Cool the tubes to room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis:

    • For each treatment condition (inhibitor vs. vehicle), plot the amount of soluble target protein as a function of temperature.

    • The resulting curve for the inhibitor-treated cells will show a shift towards higher temperatures compared to the vehicle control if the inhibitor binds and stabilizes the target protein. The magnitude of this shift indicates the strength of target engagement.

By employing these methodologies, researchers can build a comprehensive understanding of the selectivity profile of novel pyrimidine-based inhibitors, enabling more informed decisions in the drug discovery and development process. This comparative approach is essential for identifying compounds with the desired efficacy and minimizing the potential for off-target-related adverse effects.

Safety Operating Guide

Personal protective equipment for handling 3-(Pyrimidin-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Pyrimidin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a key intermediate in the synthesis of pharmaceuticals and other therapeutic compounds. Adherence to these procedures is paramount for ensuring laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.
Skin Protection Chemically impermeable gloves (e.g., nitrile rubber), inspected prior to use. Fire/flame resistant and impervious clothing, such as a lab coat.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of dust or aerosol formation, or if working outside of a fume hood.
Operational Plan: Safe Handling Protocol

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS) for 3-(pyrimidin-2-yl)benzaldehyde, a closely related compound, to understand its hazards.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use spark-proof tools and avoid creating dust.

  • In Solution:

    • When working with the compound in a solution, avoid contact with skin and eyes.

    • Use a properly functioning fume hood to prevent inhalation of vapors or mists.

  • General Precautions:

    • Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly after handling the compound.

    • Keep containers tightly closed when not in use.

Disposal Plan

Treat this compound and its containers as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Identification: Classify waste containing this compound as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

    • Liquid Waste: Collect liquid waste in a compatible, leak-proof container. Do not mix with other solvent wastes unless compatibility is confirmed.

    • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the compound should be disposed of as hazardous waste.

  • Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Arrange for disposal by a licensed chemical waste disposal company, following all local, state, and federal regulations. Incineration at a licensed facility is a common disposal method for similar chemical compounds.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Handling this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 weigh Weighing & Transfer (Solid) prep2->weigh Proceed to Handling dissolve In Solution weigh->dissolve collect Collect Waste (Solid/Liquid) dissolve->collect Generate Waste label_waste Label as Hazardous collect->label_waste store Store in Designated Area label_waste->store dispose Dispose via Licensed Contractor store->dispose spill Spill Response exposure Personal Exposure

Caption: Workflow for handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-2-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Pyrimidin-2-yloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.